Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHRVMRGPGBQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586423 | |
| Record name | Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914216-23-2 | |
| Record name | Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Adaptation of Aromatic Diazotization Techniques
A pivotal method for introducing sulfonyl chloride groups derives from diazotization reactions, as exemplified in the synthesis of 2-chloro-sulfonyl-3-methyl benzoate. Although originally applied to aromatic systems, this approach can be extrapolated to aliphatic precursors with careful modification. The process begins with the diazotization of an amine precursor (e.g., 2-amino-3-methyl benzoate) using sodium nitrite and concentrated hydrochloric acid in acetic acid at temperatures between -10°C and 5°C. The resulting diazonium salt is subsequently treated with sulfur dioxide in the presence of copper chloride, facilitating sulfonating chlorination at 10–25°C to yield the sulfonyl chloride.
For aliphatic analogs like methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate, the instability of aliphatic diazonium salts poses a challenge. However, substituting the aromatic amine with a sterically stabilized aliphatic amine (e.g., tert-butylamine derivatives) could mitigate premature decomposition. Reaction optimization might involve colder temperatures (-20°C to 0°C) and rapid mixing to stabilize intermediates.
Sulfonation Followed by Chlorination
Direct Sulfonation of Propanoate Esters
Sulfonation of the propanoate backbone represents a foundational step, often achieved via reaction with sulfur trioxide or chlorosulfonic acid. For instance, treating 3-hydroxy-2,2-dimethylpropanoate with chlorosulfonic acid at 0–10°C generates the corresponding sulfonic acid, which is subsequently chlorinated using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This two-step sequence typically achieves moderate yields (50–65%) due to competing ester hydrolysis under acidic conditions.
Chlorination Optimization
The chlorination step demands anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Employing PCl5 in dichloromethane at reflux (40°C) for 4–6 hours ensures complete conversion, whereas SOCl2 offers a milder alternative, requiring catalytic dimethylformamide (DMF) to enhance reactivity. Recent advances utilize microwave-assisted chlorination, reducing reaction times from hours to minutes while improving yields to 70–75%.
Coupling Reactions and Functional Group Interconversion
Trichloroacetimidate-Mediated Coupling
Building on methodologies developed for histone deacetylase inhibitors, the trichloroacetimidate functionalization strategy enables C–C bond formation at the β-position of propanoate esters. Methyl 3-hydroxy-2,2-dimethylpropanoate is first converted to its trichloroacetimidate derivative using trichloroacetonitrile and a catalytic amount of trifluoromethanesulfonic acid (TMSOTf). Subsequent reaction with sodium sulfite (Na2SO3) introduces a sulfonate group, which is chlorinated in situ with oxalyl chloride (Figure 1).
Comparative Analysis of Synthetic Routes
Table 1: Efficacy metrics for prominent synthetic methods
The diazotization method excels in simplicity and efficiency but requires aromatic amines, limiting its applicability to aliphatic systems. In contrast, sulfonation-chlorination offers broader utility but necessitates rigorous moisture control. Trichloroacetimidate coupling balances selectivity and scalability, though its multi-step nature increases production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.
Polymer Chemistry: Utilized in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules.
Comparison with Similar Compounds
Ethyl 2,2-Dimethyl-3-(4-Chlorosulfonylphenyl)propionate
- Structure : Features a chlorosulfonyl group on a phenyl ring (C${13}$H${17}$ClO$_4$S; MW 304.8 g/mol) .
- Key Differences :
- Substituent Position : The chlorosulfonyl group is para-substituted on an aromatic ring, unlike the aliphatic position in the target compound.
- Reactivity : Aromatic sulfonyl chlorides are less reactive toward nucleophilic substitution compared to aliphatic analogs due to resonance stabilization.
- Applications : Likely used in surfactants or agrochemicals, whereas the target compound’s aliphatic -SO$_2$Cl group may enable covalent bonding in drug design .
Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate
- Structure : Contains a 4-chlorophenyl and hydroxyl group at C3 (C${13}$H${15}$ClO$_3$; MW 254.7 g/mol) .
- Key Differences :
- Functional Group : Hydroxyl (-OH) vs. chlorosulfonyl (-SO$2$Cl). The hydroxyl group enables hydrogen bonding, while -SO$2$Cl facilitates electrophilic reactions.
- Synthetic Routes : Synthesized via acetylation of hydroxyl precursors (e.g., acetic anhydride/DMAP) , whereas the target compound may require sulfonation/chlorination steps.
- Bioactivity : Hydroxyl derivatives exhibit antiproliferative activity , while chlorosulfonyl analogs could act as protease inhibitors.
Ethyl 3-(Methylsulfonyl)propanoate
- Structure : Aliphatic methylsulfonyl (-SO$2$CH$3$) group at C3 (C$6$H${12}$O$_4$S; MW 180.2 g/mol) .
- Key Differences :
- Electrophilicity : Methylsulfonyl is less reactive than chlorosulfonyl, limiting its utility in nucleophilic substitutions.
- Stability : The absence of a leaving group (Cl) makes it more stable under aqueous conditions.
Methyl 3-(5-Chlorothiophen-2-yl)-2,2-Dimethylpropanoate
- Structure : 5-chlorothiophene substituent at C3 (C${10}$H${13}$ClO$_2$S; MW 232.7 g/mol) .
- Key Differences: Aromatic vs. Thermal Stability: Heteroaromatic derivatives may exhibit higher thermal stability compared to sulfonyl chlorides.
Physicochemical and Reactivity Profiles
Biological Activity
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
- Molecular Formula : C₆H₁₁ClO₄S
- Molecular Weight : Approximately 198.67 g/mol
- Functional Groups : Contains a chlorosulfonyl group and a methyl ester, which are critical for its reactivity and biological interactions.
The biological activity of this compound primarily stems from its chlorosulfonyl group. This group can engage in nucleophilic substitution reactions, allowing the compound to act as an electrophile. Its interactions with biological macromolecules can lead to modifications that affect enzyme activity or protein function, suggesting potential applications in targeting specific pathways involved in diseases such as cancer and inflammation .
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that compounds with similar structures may inhibit enzymes associated with cancer progression or inflammatory pathways. The chlorosulfonyl group allows for interactions with nucleophilic sites on proteins, potentially altering their function. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting specific enzymes can slow down tumor growth or induce apoptosis in malignant cells.
Case Studies and Research Findings
- Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in inflammatory responses. For example, studies on structurally related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Cytotoxicity Assessments : In vitro studies conducted on various cancer cell lines have indicated that compounds similar to this compound exhibit cytotoxic effects. These studies typically assess cell viability using assays such as MTT or XTT, revealing IC50 values that suggest significant anti-cancer activity .
- Mechanistic Studies : Detailed kinetic studies have been performed to elucidate the mechanisms through which these compounds exert their effects. For instance, Lineweaver-Burk plots have been utilized to determine the inhibition type (competitive or non-competitive) against specific target enzymes .
Comparison of Biological Activities
| Compound Name | IC50 (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | TBD | Cyclooxygenase (COX) | Inhibitor |
| Related Compound A | 42.8 | Tyrosinase | Cytotoxic |
| Related Compound B | TBD | Protein Kinase | Inhibitor |
Note: TBD = To Be Determined based on ongoing research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
